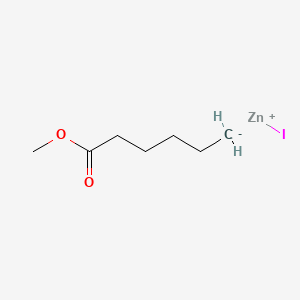
iodozinc(1+);methyl hexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iodozinc(1+);methyl hexanoate is a compound that combines the properties of iodozinc and methyl hexanoate Iodozinc is a positively charged zinc ion coordinated with an iodine atom, while methyl hexanoate is an ester formed from hexanoic acid and methanol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of iodozinc(1+);methyl hexanoate typically involves the reaction of zinc iodide with methyl hexanoate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction can be represented as:
ZnI2+CH3(CH2)4COOCH3→Iodozinc(1+);methyl hexanoate
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where zinc iodide and methyl hexanoate are mixed in precise stoichiometric ratios. The reaction is typically conducted at elevated temperatures to ensure complete conversion. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
化学反应分析
Types of Reactions
Iodozinc(1+);methyl hexanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The zinc ion can participate in redox reactions, altering its oxidation state.
Hydrolysis: The ester group in methyl hexanoate can be hydrolyzed to form hexanoic acid and methanol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium cyanide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of new organozinc compounds.
Oxidation: Formation of zinc oxide and other oxidized products.
Reduction: Formation of reduced zinc species.
Hydrolysis: Formation of hexanoic acid and methanol.
科学研究应用
Iodozinc(1+);methyl hexanoate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Catalysis: Acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Material Science: Used in the preparation of advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
作用机制
The mechanism of action of iodozinc(1+);methyl hexanoate involves its interaction with various molecular targets. The zinc ion can coordinate with electron-rich sites in molecules, facilitating catalytic processes. The ester group can undergo hydrolysis, releasing hexanoic acid and methanol, which can participate in further reactions. The iodine atom can be substituted, leading to the formation of new compounds with different properties.
相似化合物的比较
Similar Compounds
Methyl hexanoate: An ester with similar structural features but lacks the zinc and iodine components.
Zinc iodide: A simple zinc salt without the ester functionality.
Ethyl hexanoate: Another ester with a similar structure but different alkyl group.
Uniqueness
Iodozinc(1+);methyl hexanoate is unique due to the combination of zinc, iodine, and ester functionalities in a single molecule
属性
CAS 编号 |
131392-85-3 |
|---|---|
分子式 |
C7H13IO2Zn |
分子量 |
321.5 g/mol |
IUPAC 名称 |
iodozinc(1+);methyl hexanoate |
InChI |
InChI=1S/C7H13O2.HI.Zn/c1-3-4-5-6-7(8)9-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
POSWEUHODYLTFF-UHFFFAOYSA-M |
规范 SMILES |
COC(=O)CCCC[CH2-].[Zn+]I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2,3-Dichloro-5-(heptyloxy)pent-2-EN-1-YL]quinolin-1-ium chloride](/img/structure/B14262968.png)
![Benzene, 1-methoxy-4-[[2-(phenylmethoxy)ethoxy]methyl]-](/img/structure/B14262972.png)
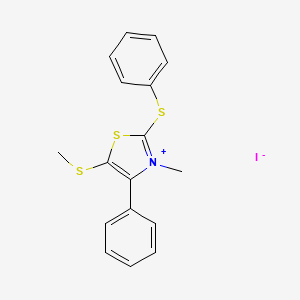


![2-[(Benzyloxy)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14262999.png)
![4,4'-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide)](/img/structure/B14263000.png)
![2,2'-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile]](/img/structure/B14263005.png)
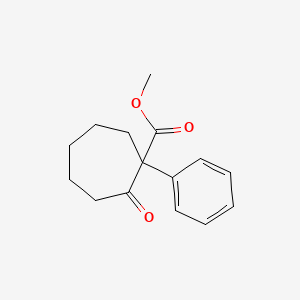
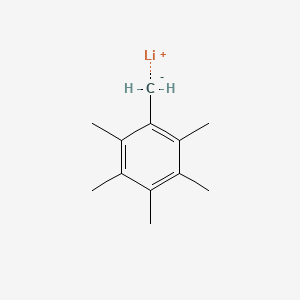
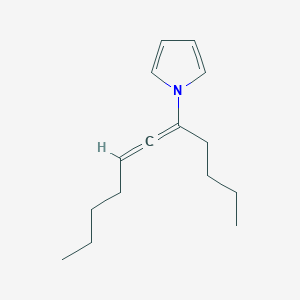
![1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one](/img/structure/B14263018.png)
![1-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-4-yl]pyrrolidin-2-one](/img/structure/B14263022.png)
![1,1'-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-ethoxybenzene)](/img/structure/B14263030.png)
